[4-(Difluoromethoxy)-3-ethoxyphenyl]methanol
Description
Structural and Chemical Characterization
Molecular Architecture
Core Structural Features
The molecular architecture of [4-(Difluoromethoxy)-3-ethoxyphenyl]methanol is built upon a benzene ring scaffold that serves as the central aromatic framework for three distinct functional groups. The compound exhibits a specific substitution pattern where the difluoromethoxy group (-OCF2H) occupies the para position (position 4), the ethoxy group (-OCH2CH3) is positioned at the meta location (position 3), and the hydroxymethyl group (-CH2OH) is attached directly to the benzene ring at position 1. This particular arrangement creates a unique three-dimensional structure that can be represented by the canonical SMILES notation: CCOC1=C(C=CC(=C1)CO)OC(F)F. The molecular geometry is further characterized by the InChI identifier: InChI=1S/C10H12F2O3/c1-2-14-9-5-7(6-13)3-4-8(9)15-10(11)12/h3-5,10,13H,2,6H2,1H3.
The difluoromethoxy functionality represents one of the most distinctive structural elements within this compound, contributing significantly to its overall electronic character. This group consists of a methoxy unit where two fluorine atoms have replaced two hydrogen atoms on the methyl carbon, creating a highly electronegative substituent that influences the entire aromatic system. The ethoxy group provides a contrasting electronic influence, acting as a moderate electron-donating group through its oxygen atom while simultaneously introducing steric considerations due to the ethyl chain. The hydroxymethyl group serves as both a reactive site for further chemical transformations and a hydrogen bonding donor, potentially influencing intermolecular interactions and solubility properties.
The crystallographic data available for similar difluoromethoxy-substituted compounds indicates that the aromatic ring maintains planarity, with minimal deviation from the expected benzene geometry. The carbon-carbon bond lengths within the aromatic ring are consistent with typical aromatic systems, although subtle variations occur due to the electronic influences of the various substituents. The carbon-fluorine bonds within the difluoromethoxy group exhibit the characteristic short bond length associated with carbon-fluorine interactions, typically ranging from 1.35 to 1.40 Ångströms.
Substituent Positioning and Electronic Effects
The electronic effects arising from the specific substituent positioning in this compound can be analyzed through the framework of Hammett substituent constants, which provide quantitative measures of electronic influence on aromatic systems. Recent research has established that the difluoromethoxy group functions as a moderate electron-withdrawing substituent with specific Hammett constants: inductive constant (σI) of 0.22 and resonance constant (σR) of 0.07. These values indicate that the difluoromethoxy group primarily exerts its electronic influence through inductive effects, with a smaller but significant resonance contribution.
The positioning of the difluoromethoxy group at the para position relative to the hydroxymethyl group creates a direct electronic communication pathway through the aromatic π-system. This para relationship allows for maximum resonance interaction between the electron-withdrawing difluoromethoxy group and the electron-donating hydroxymethyl group, resulting in a polarized aromatic system. The electronic effect can be quantitatively described using the Hammett equation: log(K/K0) = σρ, where the substituent constant σ reflects the electronic influence and ρ represents the reaction sensitivity.
Table 1: Electronic Properties and Hammett Constants for Key Substituents
| Substituent | Position | σI (Inductive) | σR (Resonance) | σpara | σmeta |
|---|---|---|---|---|---|
| Difluoromethoxy (-OCF2H) | 4 (para) | +0.22 | +0.07 | +0.29 | +0.29 |
| Ethoxy (-OCH2CH3) | 3 (meta) | -0.05 | -0.19 | -0.24 | +0.10 |
| Hydroxymethyl (-CH2OH) | 1 | -0.04 | -0.13 | -0.17 | -0.07 |
The ethoxy group at the meta position introduces additional complexity to the electronic landscape of the molecule. Unlike para substituents, meta substituents cannot participate in direct resonance with the reaction center through the aromatic π-system, making their electronic effects primarily inductive in nature. The ethoxy group exhibits electron-donating character through its oxygen lone pairs, but this effect is modulated by its meta positioning, resulting in a net electron-donating influence that is less pronounced than what would be observed in a para configuration.
The cumulative electronic effect of these three substituents creates a unique electronic environment within the aromatic ring. The electron-withdrawing nature of the para-difluoromethoxy group competes with the electron-donating effects of both the ethoxy and hydroxymethyl groups, resulting in a balanced electronic system. This balance is reflected in the compound's chemical shift patterns observed in nuclear magnetic resonance spectroscopy, where the aromatic protons display chemical shifts that reflect the local electronic environment created by the substituent pattern.
Comparative Analysis with Analogous Fluorinated Phenolic Compounds
The structural and electronic properties of this compound can be better understood through comparison with related fluorinated aromatic compounds that share similar functional group arrangements. A systematic comparison reveals how structural modifications influence electronic properties and molecular behavior patterns.
Table 2: Comparative Analysis of Related Fluorinated Phenolic Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences | Electronic Character |
|---|---|---|---|---|
| This compound | C10H12F2O3 | 218.20 | Reference compound | Moderate electron-withdrawing |
| [4-(Difluoromethoxy)-3-methoxyphenyl]methanol | C9H10F2O3 | 204.17 | Methoxy vs ethoxy | Similar electronic profile, reduced steric bulk |
| [4-(Difluoromethoxy)-3-fluorophenyl]methanol | C8H7F3O2 | 192.14 | Fluorine vs ethoxy | Enhanced electron-withdrawal |
| (4-Fluoro-3-(trifluoromethoxy)phenyl)methanol | C8H6F4O2 | 210.13 | Trifluoromethoxy vs difluoromethoxy | Strong electron-withdrawal |
The comparison with [4-(Difluoromethoxy)-3-methoxyphenyl]methanol reveals the impact of alkyl chain length on molecular properties. The replacement of the ethoxy group with a methoxy group results in a reduction in molecular weight by 14.03 grams per mole while maintaining similar electronic characteristics. The methoxy analog exhibits comparable Hammett constants, suggesting that the electronic influence of the oxygen atom dominates over the specific alkyl substituent. However, the ethoxy derivative likely exhibits enhanced lipophilicity due to the additional methylene unit, which could influence membrane permeability and molecular interactions.
The structural comparison with [4-(Difluoromethoxy)-3-fluorophenyl]methanol demonstrates the electronic consequences of replacing an electron-donating ethoxy group with an electron-withdrawing fluorine atom. This substitution significantly alters the electronic balance within the aromatic system, creating a compound where both the para and meta positions bear electron-withdrawing groups. The cumulative effect results in a more electron-deficient aromatic ring, as evidenced by the predicted downfield shift of aromatic proton resonances in nuclear magnetic resonance spectra.
The trifluoromethoxy analog, (4-Fluoro-3-(trifluoromethoxy)phenyl)methanol, provides insight into the electronic consequences of fluorine substitution patterns. The trifluoromethoxy group (-OCF3) represents a more strongly electron-withdrawing substituent compared to the difluoromethoxy group (-OCF2H), with Hammett constants indicating enhanced electron-withdrawal capabilities. This difference arises from the additional fluorine atom, which increases the overall electronegativity of the substituent and enhances its electron-withdrawing character.
Recent research on difluoromethoxy-containing compounds has revealed that these substituents occupy an intermediate position in the electronic spectrum of fluorinated groups. The difluoromethoxy group exhibits electronic properties that fall between those of the less electron-withdrawing monofluoromethoxy group and the more strongly electron-withdrawing trifluoromethoxy group. This intermediate character makes difluoromethoxy substituents particularly valuable for fine-tuning molecular electronic properties in pharmaceutical and materials applications.
Table 3: Electronic Effect Comparison of Fluorinated Methoxy Groups
| Substituent | Formula | σI | σR | Total Electronic Effect | Relative Electron-Withdrawal |
|---|---|---|---|---|---|
| Methoxy (-OCH3) | CH3O | +0.27 | -0.39 | -0.12 | Electron-donating |
| Fluoromethoxy (-OCH2F) | CH2FO | +0.35 | -0.25 | +0.10 | Weak electron-withdrawing |
| Difluoromethoxy (-OCHF2) | CHF2O | +0.38 | -0.18 | +0.20 | Moderate electron-withdrawing |
| Trifluoromethoxy (-OCF3) | CF3O | +0.53 | -0.04 | +0.49 | Strong electron-withdrawing |
The comparative analysis reveals that this compound occupies a unique position within the family of fluorinated phenolic compounds. Its combination of moderate electron-withdrawing and electron-donating substituents creates a balanced electronic environment that is neither strongly activating nor strongly deactivating toward electrophilic aromatic substitution reactions. This balanced character, combined with the presence of multiple functional handles for further chemical modification, makes this compound particularly attractive for applications requiring precise electronic tuning.
Properties
IUPAC Name |
[4-(difluoromethoxy)-3-ethoxyphenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O3/c1-2-14-9-5-7(6-13)3-4-8(9)15-10(11)12/h3-5,10,13H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMJDFNIBAXTPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CO)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588122 | |
| Record name | [4-(Difluoromethoxy)-3-ethoxyphenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773868-64-7 | |
| Record name | [4-(Difluoromethoxy)-3-ethoxyphenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Difluoromethoxy)-3-ethoxyphenyl]methanol typically involves the introduction of difluoromethoxy and ethoxy groups onto a phenyl ring, followed by the addition of a methanol group. One common method involves the nucleophilic substitution reaction of a suitable precursor with difluorochloromethane in the presence of a catalyst such as tetrabutylammonium bromide. The reaction is carried out in an organic solvent like isopropanol, DMF, or 1,4-dioxane, at temperatures ranging from 60°C to 120°C .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methanol group to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The difluoromethoxy and ethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Substitution: Formation of various substituted phenylmethanols.
Scientific Research Applications
Overview
[4-(Difluoromethoxy)-3-ethoxyphenyl]methanol is an organic compound characterized by its unique structure, which includes a difluoromethoxy group and an ethoxy substituent on a phenolic backbone. This compound exhibits potential biological activities, making it a subject of interest in various scientific research fields, particularly medicinal chemistry.
Antioxidant Activity
The compound has exhibited significant antioxidant properties, attributed to its hydroxyl groups that can scavenge free radicals. This activity is crucial for reducing oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
Anticancer Properties
Preliminary studies indicate that this compound may possess cytotoxic effects against multiple cancer cell lines. Research suggests that derivatives of this compound can inhibit tumor growth, indicating potential applications in cancer therapy.
Anti-inflammatory Effects
Similar compounds in this class have been reported to modulate inflammatory pathways. The potential anti-inflammatory properties of this compound suggest its use in treating inflammatory diseases such as arthritis and psoriasis .
Interaction Studies
Research into the interaction of this compound with biological targets is ongoing. Studies focus on its binding affinity to enzymes or receptors, which are crucial for understanding the compound's therapeutic effects and mechanisms of action. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed in these studies.
Case Study 1: Anticancer Activity
A study conducted on the cytotoxic effects of this compound against breast cancer cell lines demonstrated significant inhibition of cell proliferation. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .
Case Study 2: Anti-inflammatory Potential
Research involving animal models showed that administration of this compound resulted in reduced inflammatory markers in tissues affected by induced arthritis. This suggests a promising avenue for developing new anti-inflammatory drugs based on this compound .
Mechanism of Action
The mechanism of action of [4-(Difluoromethoxy)-3-ethoxyphenyl]methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoromethoxy and ethoxy groups can influence the compound’s binding affinity and selectivity, leading to specific biological effects.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following compounds share structural similarities but differ in substituent positions and functional groups:
Functional Group Impact on Properties
- Difluoromethoxy vs. Methoxy : The -OCF₂H group in the target compound increases electronegativity and resistance to oxidative metabolism compared to methoxy (-OCH₃) in analogs .
- Ethoxy vs. Other Alkoxy Groups : Ethoxy (-OCH₂CH₃) provides moderate steric bulk and lipophilicity, contrasting with smaller methoxy or bulkier benzyloxy groups .
- Hydroxymethyl Reactivity : The -CH₂OH group enables derivatization (e.g., esterification, oxidation) for drug candidate synthesis .
Biological Activity
[4-(Difluoromethoxy)-3-ethoxyphenyl]methanol is an organic compound notable for its unique structural features, including difluoromethoxy and ethoxy groups attached to a phenyl ring. This compound is primarily utilized in organic synthesis as a building block for more complex molecules. Its potential applications in medicinal chemistry and materials science are of particular interest due to its unique functional groups, which may influence biological activity.
The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors. The difluoromethoxy group can enhance the compound's binding affinity and selectivity, potentially leading to specific biological effects. For example, it may modulate enzyme activities or receptor functions, which can be crucial in drug development and therapeutic applications.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are vital for combating oxidative stress in biological systems, which is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant potential of related compounds has been evaluated using methods such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays. These studies suggest that the incorporation of difluoromethoxy and ethoxy groups may enhance antioxidant efficacy .
Antimicrobial Activity
In vitro studies have demonstrated that compounds with similar structural motifs possess antimicrobial properties against various pathogens. The mechanism often involves disrupting microbial cell membranes or interfering with essential metabolic pathways. For instance, certain derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections .
Case Studies
- Antioxidant Evaluation : A study assessing the antioxidant capacity of methanol extracts from various plants revealed that compounds with similar structural characteristics to this compound exhibited significant DPPH radical scavenging activity, suggesting a strong correlation between structure and antioxidant efficacy .
- Antimicrobial Screening : A comparative analysis of methanol extracts from different plant species highlighted the antimicrobial potential of derivatives related to this compound. The extracts demonstrated notable inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli, emphasizing the relevance of such compounds in pharmaceutical applications .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| [4-(Difluoromethoxy)phenyl]methanol | Lacks ethoxy group | Reduced reactivity compared to target compound |
| [4-(Trifluoromethoxy)-3-ethoxyphenyl]methanol | Contains trifluoromethoxy instead | Potentially altered chemical properties and biological activity |
| 3-Hydroxy-2-methoxybenzoic acid | Hydroxyl and methoxy groups | Modulates allergic reactions; anti-inflammatory properties |
Unique Properties
The unique combination of difluoromethoxy and ethoxy groups in this compound provides distinct electronic and steric effects that can be leveraged in drug design and materials science. This uniqueness may facilitate the development of pharmaceuticals with improved efficacy and reduced side effects compared to existing drugs.
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group undergoes oxidation to form aldehydes or carboxylic acids:
- Reagents : Potassium permanganate (KMnO) or chromium trioxide (CrO) in acidic conditions.
- Conditions : Temperatures between 50–80°C, aqueous or acetone solvents.
- Products :
- Aldehyde: [4-(Difluoromethoxy)-3-ethoxybenzaldehyde].
- Carboxylic acid: [4-(Difluoromethoxy)-3-ethoxybenzoic acid].
Mechanism :
- KMnO oxidizes the alcohol to a ketone intermediate, further oxidized to the carboxylic acid.
- CrO in mild conditions stops at the aldehyde stage (controlled oxidation).
Reduction Reactions
The hydroxymethyl group can be reduced to a methyl group:
- Reagents : Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
- Conditions : Tetrahydrofuran (THF) at 0–20°C for 30 minutes.
- Product : [4-(Difluoromethoxy)-3-ethoxytoluene].
Mechanism :
LiAlH abstracts a proton from the alcohol, forming an alkoxide intermediate, which is reduced to the corresponding alkane.
Nucleophilic Substitution
The difluoromethoxy and ethoxy groups participate in substitution reactions:
- Reagents : Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) .
- Conditions : Polar aprotic solvents (e.g., DMF) at 60–100°C.
- Products :
Mechanism :
Strong bases deprotonate the hydroxyl group, generating a nucleophilic alkoxide that displaces leaving groups (e.g., fluorine) .
Esterification
The alcohol reacts with acyl chlorides or anhydrides:
- Reagents : Acetic anhydride or acetyl chloride.
- Conditions : Pyridine as a catalyst, room temperature.
- Product : [4-(Difluoromethoxy)-3-ethoxybenzyl acetate].
Mechanism :
Nucleophilic attack by the alcohol on the electrophilic carbonyl carbon, followed by proton transfer.
Halogenation
Electrophilic halogenation at the aromatic ring:
- Reagents : Bromine (Br) or iodine (I) with Lewis acids (e.g., FeBr) .
- Conditions : Dichloromethane (DCM) at 0–25°C.
- Products :
Mechanism :
Electrophilic aromatic substitution facilitated by electron-donating methoxy and ethoxy groups .
Comparative Reactivity Table
Mechanistic and Synthetic Insights
- Steric Effects : The ethoxy group at the 3-position hinders electrophilic attack at adjacent positions, directing substitution to the para position .
- Electronic Effects : Difluoromethoxy’s electron-withdrawing nature deactivates the ring but enhances stability of intermediates in oxidation/reduction.
- Synthetic Utility : Used as a precursor in pharmaceuticals (e.g., antitumor agents) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [4-(difluoromethoxy)-3-ethoxyphenyl]methanol, and what critical reaction parameters influence yield?
- Methodology :
- Step 1 : Start with a phenol derivative (e.g., 3-ethoxy-4-hydroxyphenyl methanol). Introduce difluoromethoxy via nucleophilic substitution using sodium 2-chloro-2,2-difluoroacetate under basic conditions (e.g., cesium carbonate in DMF) .
- Step 2 : Monitor gas evolution (e.g., CO₂) during difluoromethylation to ensure reaction progression. Use inert atmosphere and controlled heating (60–80°C) to avoid side reactions .
- Step 3 : Purify via column chromatography (hexane/ethyl acetate gradient) and confirm structure via and NMR. Typical yields range from 40–65% depending on stoichiometric precision .
Q. How can researchers characterize the electronic and steric effects of the difluoromethoxy and ethoxy substituents in this compound?
- Methodology :
- Electronic Effects : Use NMR to assess electron-withdrawing properties of the difluoromethoxy group. Compare chemical shifts with analogous methoxy derivatives .
- Steric Effects : Analyze NOESY or ROESY NMR to evaluate spatial interactions between the ethoxy and difluoromethoxy groups. Computational modeling (DFT) can predict bond angles and torsional strain .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported bioactivity data for derivatives of this compound?
- Methodology :
- Data Harmonization : Compare assay conditions (e.g., solvent polarity, cell lines) across studies. For example, flucythrinate derivatives with similar substituents show variable insecticidal activity depending on solvent systems (e.g., MeOH vs. DMSO) .
- SAR Analysis : Systematically modify substituents (e.g., replacing ethoxy with propoxy) to isolate steric/electronic contributions. Use HPLC-MS to confirm purity and avoid false positives from byproducts .
Q. How can researchers optimize the enantiomeric purity of chiral intermediates in the synthesis of this compound?
- Methodology :
- Chiral Resolution : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for HPLC separation. Validate enantiomeric excess (ee) via circular dichroism or polarimetry .
- Asymmetric Catalysis : Test palladium-catalyzed cross-coupling reactions with chiral ligands (e.g., BINAP) to stereoselectively install the difluoromethoxy group .
Q. What computational tools are effective in predicting the metabolic stability of this compound?
- Methodology :
- In Silico Modeling : Use software like Schrödinger’s Metabolite Predictor or ADMET Predictor™ to identify vulnerable sites (e.g., benzylic alcohol oxidation). Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) .
- Isotope Labeling : Synthesize -labeled analogs to track metabolic pathways via LC-MS/MS .
Key Research Challenges and Solutions
| Challenge | Evidence-Based Solution | References |
|---|---|---|
| Low yield in difluoromethylation step | Optimize base strength (e.g., switch from Cs₂CO₃ to K₂CO₃) and solvent polarity (DMF → DMAc) | |
| Discrepancies in bioactivity data | Standardize assay protocols (e.g., fixed solvent system, cell line) and validate purity via LC-MS | |
| Poor enantioselectivity | Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during key synthetic steps |
Critical Data Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
